Methyl 4-(dimethylamino)-1-piperidinecarboxylate
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Overview
Description
Methyl 4-(dimethylamino)-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a dimethylamino group attached to the piperidine ring, which is further esterified with a methyl group at the carboxylate position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(dimethylamino)-1-piperidinecarboxylate typically involves the esterification of 4-(dimethylamino)-1-piperidinecarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Starting Materials: 4-(dimethylamino)-1-piperidinecarboxylic acid and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(dimethylamino)-1-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 4-(dimethylamino)-1-piperidinemethanol.
Substitution: Various substituted piperidine derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-(dimethylamino)-1-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-(dimethylamino)-1-piperidinecarboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can then interact with various enzymes and receptors.
Comparison with Similar Compounds
Methyl 4-(dimethylamino)-1-piperidinecarboxylate can be compared with other similar compounds such as:
4-(Dimethylamino)pyridine: Both compounds contain a dimethylamino group, but differ in their core structures (piperidine vs. pyridine).
Methyl 4-(dimethylamino)benzoate: Similar ester functionality but different aromatic core.
N,N-Dimethyl-4-aminopyridine: Similar functional groups but different heterocyclic core.
Uniqueness
The uniqueness of this compound lies in its piperidine core, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-(dimethylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10(2)8-4-6-11(7-5-8)9(12)13-3/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMSQHPKIUYDGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1596813-79-4 |
Source
|
Record name | methyl 4-(dimethylamino)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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